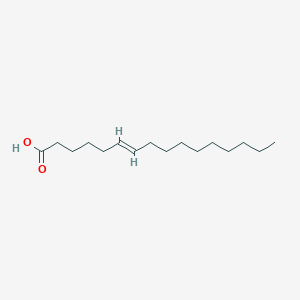

trans-6-Hexadecenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-6-Hexadecenoic acid: is a monounsaturated fatty acid with a unique double bond at the 6th carbon from the carboxyl end. It is found in various marine organisms, including the ocean sunfish (Mola mola) and the Atlantic leatherback turtle (Dermochelys coriacea) . This compound is of interest due to its distinctive structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Hexadecenoic acid typically involves the desaturation of hexadecanoic acid (palmitic acid) using specific desaturase enzymes . The process can be carried out in vitro using chemical catalysts or in vivo through metabolic pathways in marine organisms.

Industrial Production Methods: Industrial production of this compound is less common due to its specific occurrence in marine organisms. extraction from natural sources, such as marine animals, is a viable method. The extraction involves lipid extraction followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-6-Hexadecenoic acid can undergo oxidation to form various oxo-derivatives.

Reduction: The double bond can be reduced to form hexadecanoic acid.

Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogenation using palladium or platinum catalysts.

Substitution: Alcohols and amines in the presence of acid or base catalysts.

Major Products Formed:

Oxidation: Oxo-hexadecenoic acids.

Reduction: Hexadecanoic acid.

Substitution: Esters and amides of hexadecenoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-6-Hexadecenoic acid is used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions .

Biology: In biological research, it is studied for its role in the lipid metabolism of marine organisms and its potential effects on human health .

Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties and its role in modulating lipid profiles in humans .

Industry: In the industrial sector, this compound is used in the formulation of specialized lipid-based products, including cosmetics and nutritional supplements .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Palmitoleic acid (cis-9-Hexadecenoic acid): Another monounsaturated fatty acid with a double bond at the 9th carbon.

Sapienic acid (cis-6-Hexadecenoic acid): A positional isomer with a cis configuration at the 6th carbon.

Uniqueness: trans-6-Hexadecenoic acid is unique due to its trans configuration and specific occurrence in marine organisms . This distinguishes it from other similar fatty acids that are more commonly found in terrestrial organisms and have different biological activities.

Eigenschaften

CAS-Nummer |

28290-76-8 |

|---|---|

Molekularformel |

C16H30O2 |

Molekulargewicht |

254.41 g/mol |

IUPAC-Name |

(E)-hexadec-6-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10+ |

InChI-Schlüssel |

NNNVXFKZMRGJPM-ZHACJKMWSA-N |

Isomerische SMILES |

CCCCCCCCC/C=C/CCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCCC=CCCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)